Denatonium Chloride
Overview
Description
Denatonium Chloride is a quaternary ammonium cation . It is known to be one of the most bitter compounds known to mankind . The bitterness of denatonium salts is perceivable even at extremely low concentrations, reaching even 0.01 ppm . This means that the presence of only 1 mg of this substance in 100 dm3 of water can cause its noticeable bitter taste .
Synthesis Analysis
Denatonium Chloride can be synthesized starting from lidocaine via forced SN2 quaternization in acetonitrile . The use of Finkelstein catalysis reduces reaction time without sacrificing product purity . Additionally, the obtained denatonium chloride can be subsequently transformed to other salts: denatonium benzoate and denatonium saccharinate via an acid base or ion exchange reaction conducted in ethanol .Molecular Structure Analysis
Denatonium Chloride and saccharinate were subjected to spectral analysis via various techniques (FTIR, UV, and NMR) and subsequently characterized in terms of their physicochemical parameters .Chemical Reactions Analysis
In the synthesis of Denatonium Chloride, lidocaine is alkylated with benzyl chloride in the presence of a catalyst and subsequently subjected to an ion exchange reaction . This path results in the formation of two organic salts, denatonium benzoate and denatonium saccharinate .Physical And Chemical Properties Analysis
Denatonium Chloride was characterized in terms of their physicochemical parameters, such as water solubility and the octanol-water partition coefficient .Scientific Research Applications
1. Impact on Cellular Morphology and Mitochondria
Denatonium chloride significantly affects cellular morphology and decreases cell proliferation in airway epithelial cells. It induces apoptosis by damaging mitochondria, causing swelling and loss of mitochondrial membrane potential, which leads to the release of cytochrome c and Smac/DIABLO, essential factors in the apoptotic pathway (Wen et al., 2015).
2. Effects on Chicken Jejunal Epithelial Cells
Denatonium chloride activates bitter taste receptors in chickens, leading to changes in jejunal epithelial cell morphology and functionality. High doses of denatonium impair these cells, reduce digestive enzyme activities, and enhance apoptosis, which might affect chickens' growth and intestinal health (Jiang et al., 2019).
3. Sorption Properties in Soil and Water
Denatonium chloride exhibits specific sorption properties when interacting with soil components like kaolinite clay. These interactions are influenced by factors like pH, ionic strength, and background electrolyte cations. This research is vital for understanding denatonium's environmental fate and transport (Crosson et al., 2013).
4. Environmental Occurrence as a Water Contaminant
Denatonium chloride has been identified as an anthropogenic water contaminant. It is detected in wastewater treatment plant effluents and impacted river water, suggesting its widespread presence in the environment due to its use in consumer products (Lege et al., 2017).
5. Stimulation of Insulin Secretion
In pancreatic beta-cells, denatonium chloride stimulates insulin secretion. This effect is linked to its action on K_ATP channels, leading to cell depolarization and increased calcium influx. Understanding this mechanism could have implications for diabetes research (Straub et al., 2003).
Safety And Hazards
Denatonium Chloride should be handled in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The synthesis of Denatonium Chloride represents a more efficient and environmentally friendly approach . The use of green chemistry principles in the synthesis process is a key aspect associated with the modern production of chemicals . This approach not only results in efficient and cost-effective production but also ensures safety and environmental friendliness .
properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQALPDYZRNHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Denatonium Chloride | |
CAS RN |
1674-99-3 | |
Record name | Denatonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1674-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Denatonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DENATONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5171805N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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